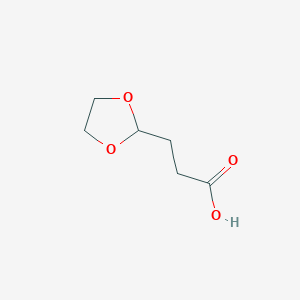

3-(1,3-Dioxolan-2-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)1-2-6-9-3-4-10-6/h6H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRKVBGGCFPFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515710 | |

| Record name | 3-(1,3-Dioxolan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4388-56-1 | |

| Record name | 3-(1,3-Dioxolan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(1,3-Dioxolan-2-yl)propanoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(1,3-Dioxolan-2-yl)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable bifunctional molecule widely utilized in organic synthesis as a building block for complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs). Its structure contains a carboxylic acid moiety and a latent aldehyde, protected as a cyclic acetal (a dioxolane). This guide provides a comprehensive overview of the predominant synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. We will explore the rationale behind the selection of reagents and conditions, present alternative approaches, and offer a self-validating framework for synthesis, purification, and characterization.

Introduction: Strategic Importance and Synthetic Overview

In multi-step organic synthesis, the selective transformation of one functional group in the presence of others is a paramount challenge. Protecting groups are the cornerstone of this strategic control, temporarily masking a reactive site to prevent its participation in a chemical reaction.[1][2][3] this compound is a classic example of a molecule designed with this principle in mind. The 1,3-dioxolane group serves as a robust protecting group for an aldehyde, stable to a wide range of nucleophilic and basic conditions, yet readily removable under acidic hydrolysis.[4][5]

This allows chemists to perform extensive modifications using the reactivity of the propanoic acid chain (e.g., amide bond formation, esterification, reduction) before liberating the aldehyde at a later synthetic stage for further elaboration, such as Wittig reactions or reductive aminations.

The most reliable and common synthesis of this target molecule is a two-step process commencing from an ester of 3-formylpropanoic acid. The strategy involves:

-

Acetalization: Selective protection of the aldehyde functionality with ethylene glycol.

-

Saponification: Hydrolysis of the ester to yield the desired carboxylic acid.

This guide will dissect this primary pathway in detail before briefly touching upon alternative synthetic strategies.

Core Synthesis Pathway: From Aldehydic Ester to Protected Acid

The logical and field-proven approach hinges on the differential reactivity of an aldehyde versus an ester. The aldehyde is highly susceptible to acetal formation under acid catalysis, while the ester remains largely inert to these conditions.

Step 1: Acetal Protection of Methyl 3-formylpropanoate

The first stage of the synthesis is the protection of the aldehyde group of a suitable precursor, such as methyl 3-formylpropanoate. This is achieved by reacting it with ethylene glycol in the presence of an acid catalyst.

Causality Behind Experimental Choices:

-

Reactants: Ethylene glycol is the diol of choice for forming the five-membered 1,3-dioxolane ring. This ring is thermodynamically stable and forms readily.

-

Catalyst: A non-nucleophilic acid catalyst, typically p-toluenesulfonic acid (PTSA), is used in catalytic amounts to protonate the aldehyde's carbonyl oxygen, activating it towards nucleophilic attack by the diol.

-

Water Removal: The reaction is an equilibrium process.[4] To drive the reaction to completion and achieve high yields, the water generated during the reaction must be continuously removed. This is classically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[4]

Reaction Mechanism: Acid-Catalyzed Acetal Formation

The mechanism proceeds through two key stages:

-

Hemiacetal Formation: The protonated aldehyde is attacked by one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate.

-

Acetal Formation: The remaining hydroxyl group of the hemiacetal is protonated and eliminated as water, generating a resonance-stabilized oxocarbenium ion. This is then intramolecularly attacked by the second hydroxyl group of the ethylene glycol moiety, and subsequent deprotonation yields the stable cyclic acetal.

Experimental Protocol 1: Synthesis of Methyl 3-(1,3-dioxolan-2-yl)propanoate

-

Reagents:

-

Methyl 3-formylpropanoate (1.0 eq)

-

Ethylene glycol (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (PTSA) (0.02 eq)

-

Toluene (approx. 2 mL per mmol of starting ester)

-

-

Apparatus: Round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

Procedure:

-

To the round-bottom flask, add methyl 3-formylpropanoate, ethylene glycol, PTSA, and toluene.

-

Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected (typically 3-5 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by washing the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the PTSA catalyst.

-

Separate the organic layer using a separatory funnel. Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The resulting crude product, methyl 3-(1,3-dioxolan-2-yl)propanoate, can be purified by vacuum distillation if necessary.

-

Step 2: Saponification of the Ester

With the aldehyde group safely protected, the terminal ester is hydrolyzed to the carboxylic acid. While acidic hydrolysis is possible, it is a reversible equilibrium and risks partial deprotection of the dioxolane group.[6][7] Therefore, alkaline hydrolysis (saponification) is the method of choice as it is an irreversible process that proceeds to completion.[6][8]

Causality Behind Experimental Choices:

-

Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are strong bases that readily hydrolyze the ester. The reaction produces an alcohol (methanol) and the carboxylate salt of the product.

-

Solvent: A mixture of water and a miscible organic solvent like methanol or ethanol is often used to ensure the solubility of the ester substrate.

-

Acidification: The reaction initially yields the sodium or potassium salt of the carboxylic acid, which is soluble in the aqueous medium. To obtain the final neutral carboxylic acid, the solution must be carefully acidified with a strong acid (e.g., HCl) to a pH of ~2-3, which protonates the carboxylate anion, causing the final product to precipitate or be extracted.

Experimental Protocol 2: Synthesis of this compound

-

Reagents:

-

Methyl 3-(1,3-dioxolan-2-yl)propanoate (1.0 eq)

-

Sodium hydroxide (NaOH) (1.5 eq)

-

Methanol/Water solution (e.g., 1:1 v/v)

-

Concentrated Hydrochloric Acid (HCl) for acidification

-

-

Procedure:

-

Dissolve the starting ester in the methanol/water solvent system in a round-bottom flask.

-

Add the sodium hydroxide pellets or a concentrated aqueous solution.

-

Heat the mixture to reflux and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C.

-

Slowly and carefully acidify the mixture by adding concentrated HCl dropwise with vigorous stirring. Monitor the pH with pH paper or a pH meter. Continue adding acid until the pH is approximately 2-3.

-

The product may precipitate as a solid. If so, it can be collected by vacuum filtration. If it remains as an oil, it must be extracted.

-

Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final product, this compound.

-

The crude product can be purified by recrystallization or silica gel chromatography.

-

Data Summary and Visualization

Quantitative Data

| Parameter | Value |

| Product Name | This compound |

| CAS Number | 4388-56-1[9][10][11][12] |

| Molecular Formula | C₆H₁₀O₄[9][10][12] |

| Molecular Weight | 146.14 g/mol [9][10][12] |

| Boiling Point | 246.1°C at 760 mmHg (Predicted)[9] |

| Density | 1.222 g/cm³ (Predicted)[9] |

Diagrams

Caption: Overall workflow for the synthesis of the target compound.

Caption: Key mechanistic steps in acid-catalyzed dioxolane formation.

Alternative Synthetic Routes

While the primary pathway described is robust, other strategies can be employed depending on the availability of starting materials.

-

Oxidation of 3-(1,3-dioxolan-2-yl)propan-1-ol: If the corresponding alcohol is available, it can be oxidized to the carboxylic acid. This two-step oxidation, often proceeding through an intermediate aldehyde, can be achieved with reagents like Jones reagent (CrO₃/H₂SO₄) or by a Swern/Dess-Martin oxidation followed by a Pinnick oxidation (NaClO₂). This route is effective but may involve less desirable heavy metal reagents.

-

Hydrolysis of 3-(1,3-dioxolan-2-yl)propanenitrile: The corresponding nitrile can be subjected to vigorous acidic or basic hydrolysis to convert the nitrile group (-CN) directly into a carboxylic acid. This method is powerful but requires forcing conditions that could potentially cleave the dioxolane protecting group.

Safety and Handling

Proper laboratory safety protocols must be strictly followed. The primary hazards are associated with the reagents used in the synthesis.

-

Toluene: A flammable liquid and irritant. Handle in a well-ventilated fume hood and keep away from ignition sources.

-

p-Toluenesulfonic Acid (PTSA): Corrosive and causes skin and eye burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Hydroxide (NaOH): A corrosive solid/solution that can cause severe burns.[13][14][15] Handle with extreme care, wearing gloves and eye protection.

-

Hydrochloric Acid (HCl): A corrosive acid with irritating vapors.[13][14][15] Always handle in a fume hood and wear appropriate PPE.

Always handle reagents in a well-ventilated area and wear suitable protective clothing, gloves, and eye protection.[9] Store chemicals in tightly closed containers in a dry, cool, and well-ventilated place.[9]

References

- BenchChem. (n.d.). A Head-to-Head Comparison of Protecting Group Efficiency for Carboxylic Acids: 1,3-Dioxan-4-one vs. Standard.

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- Scribd. (n.d.). Protecting Groups.

- Echemi. (n.d.). Buy this compound from JHECHEM CO LTD.

- NIST. (n.d.). 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester. NIST Chemistry WebBook.

- PMC, NIH. (2018). dM-Dim for Carboxylic Acid Protection.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Loba Chemie. (n.d.). Propionic Acid for Synthesis.

- PubChem. (n.d.). This compound.

- Wokai Biotechnology. (n.d.). Safety Data Sheet: this compound.

-

Advanced ChemBlocks. (n.d.). 3-[1][5]Dioxolan-2-yl-propionic acid. Retrieved from

- BLDpharm. (n.d.). This compound.

- Chemguide. (n.d.). Hydrolysis of Esters.

- Achemica. (n.d.). 3-(1, 3-Dioxolan-2-yl)propanoic acid, min 95%, 1 gram.

- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.

- Save My Exams. (2024). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note.

Sources

- 1. benchchem.com [benchchem.com]

- 2. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. savemyexams.com [savemyexams.com]

- 9. echemi.com [echemi.com]

- 10. 3-[1,3]Dioxolan-2-yl-propionic acid 97% | CAS: 4388-56-1 | AChemBlock [achemblock.com]

- 11. 4388-56-1|this compound|BLD Pharm [bldpharm.com]

- 12. calpaclab.com [calpaclab.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. lobachemie.com [lobachemie.com]

- 15. fishersci.co.uk [fishersci.co.uk]

3-(1,3-Dioxolan-2-yl)propanoic acid CAS number 4388-56-1.

An In-Depth Technical Guide to 3-(1,3-Dioxolan-2-yl)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of bifunctional molecules is paramount for the efficient construction of complex molecular architectures. This compound (CAS No. 4388-56-1) emerges as a quintessential example of such a scaffold. It elegantly combines a carboxylic acid moiety with a protected aldehyde in the form of a cyclic acetal (a dioxolane). This arrangement provides chemists with a tool for sequential and site-selective transformations, making it an invaluable intermediate in multi-step syntheses. This guide delves into the core chemical principles, practical methodologies, and strategic applications of this compound, offering a comprehensive resource for professionals in the field.

Section 1: Core Chemical and Physical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Chemical Identifiers

-

Primary Name: this compound[1]

-

Synonyms: 3-[1][3]dioxolan-2-yl-propionic acid, 1,3-Dioxolane-2-propanoic acid[3]

Physicochemical Properties

The physical characteristics of this compound are summarized below, providing essential data for experimental design and handling.

| Property | Value | Source(s) |

| Physical Form | Liquid | |

| Boiling Point | 246.1°C (at 760 mmHg) | [3][4] |

| Density | 1.222 g/cm³ (Predicted) | [3] |

| Purity | Typically ≥95% | [2][5] |

| Storage Temperature | Room Temperature or 2-8°C | [4] |

Structural Information

The molecule's structure is the key to its reactivity and function.

-

InChI Key: OMRKVBGGCFPFQR-UHFFFAOYSA-N[3]

-

Canonical SMILES: C1OC(O1)CC(=O)O

-

Molecular Structure:

Section 2: The Chemistry of the Dioxolane Moiety: A Strategic Protection

The utility of this compound is fundamentally derived from the properties of the 1,3-dioxolane group, which serves as a robust protecting group for the aldehyde functionality.

Principle of Acetal Protection

1,3-Dioxolanes are cyclic acetals formed by the acid-catalyzed reaction of a carbonyl compound (an aldehyde or ketone) with ethylene glycol.[6] This reaction is reversible and is typically driven to completion by the removal of water, often using a Dean-Stark apparatus.[6] The dioxolane group effectively masks the electrophilic nature of the carbonyl carbon.

This protection strategy is critical because it allows for chemical transformations to be performed on other parts of the molecule—such as the carboxylic acid group in our topic compound—that would otherwise be incompatible with a free aldehyde.

Caption: General mechanism for acid-catalyzed dioxolane formation.

Stability Profile

The dioxolane group exhibits remarkable stability under a wide range of conditions, which is a cornerstone of its utility as a protecting group. It is generally resistant to:

-

Bases (e.g., hydroxides, alkoxides)

-

Nucleophiles (e.g., organometallics, hydrides)

-

Mild oxidizing and reducing agents

This stability allows for a broad scope of synthetic operations to be carried out on the carboxylic acid terminus of the molecule without affecting the protected aldehyde.

Deprotection: Regenerating the Aldehyde

The removal of the dioxolane group (deprotection) is typically achieved by reversing its formation conditions. This involves acid-catalyzed hydrolysis in the presence of water.[6] The equilibrium is shifted towards the aldehyde and diol by using a large excess of water or by performing the reaction in a mixture of an organic solvent and aqueous acid.

Caption: General mechanism for acid-catalyzed dioxolane hydrolysis.

Section 3: Synthesis, Handling, and Safety

Synthetic Workflow

The synthesis of this compound logically follows from the principles of acetal protection. A common strategy involves the protection of a precursor containing both the aldehyde and a latent or protected carboxylic acid function.

Caption: A plausible synthetic route to the target compound.

Protocol Considerations:

-

Protection: The reaction of a suitable 3-formylpropanoate ester with ethylene glycol in the presence of a catalytic amount of an acid like p-toluenesulfonic acid in a solvent such as toluene, with azeotropic removal of water, is a standard and effective method.[6][7]

-

Hydrolysis: The subsequent step involves the saponification of the methyl ester to the carboxylate salt using a base like sodium hydroxide, followed by acidic workup to yield the final carboxylic acid. This step must be performed under conditions that do not cleave the acid-sensitive dioxolane group, meaning strong acidic conditions and high temperatures should be avoided during workup.

Safe Handling and Storage

Adherence to safety protocols is crucial when handling any chemical reagent.

-

Hazard Statements: The compound is associated with warnings for being harmful if swallowed or inhaled, and causing skin and eye irritation.[8] Specific H-statements include H302, H315, H319, H332, and H335.[8]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3][5]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

Section 4: Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint for the structural confirmation and purity assessment of this compound. The expected spectral features are an amalgamation of those for a carboxylic acid and a cyclic acetal.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxyl group and the C-O bonds of the dioxolane ring.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[9][10]

-

C=O Stretch: A strong, sharp absorption should appear around 1710 cm⁻¹ for the carbonyl stretch of the saturated carboxylic acid.[9][10]

-

C-O Stretches: Strong bands corresponding to the C-O stretching of the acetal and carboxylic acid will be present in the fingerprint region, typically between 1200-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure.

-

¹H NMR Spectrum (Predicted):

-

~11-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid (COOH). This peak is often broad.

-

~4.8-5.0 ppm (triplet, 1H): The methine proton (CH) of the dioxolane ring, coupled to the adjacent CH₂ group.

-

~3.9-4.1 ppm (multiplet, 4H): The four protons of the ethylene group (OCH₂CH₂O) in the dioxolane ring.

-

~2.4-2.6 ppm (triplet, 2H): The methylene protons (CH₂) alpha to the carboxylic acid group.

-

~1.9-2.1 ppm (quartet or multiplet, 2H): The methylene protons (CH₂) beta to the carboxylic acid and alpha to the dioxolane ring.

-

-

¹³C NMR Spectrum (Predicted):

-

~175-180 ppm: The carbonyl carbon (COOH) of the carboxylic acid.

-

~102-105 ppm: The acetal carbon (O-CH-O) of the dioxolane ring.

-

~64-66 ppm: The two equivalent carbons of the ethylene group (OCH₂CH₂O).

-

~30-35 ppm: The carbon atom alpha to the dioxolane ring.

-

~28-32 ppm: The carbon atom alpha to the carboxylic acid.

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 146.05800 for the exact mass) should be observable.[3]

-

Key Fragments: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, m/z 45) or the entire propanoic acid chain. Fragmentation of the dioxolane ring itself is also a characteristic pathway for cyclic acetals.

Section 5: Strategic Applications in Synthesis

The true value of this compound lies in its application as a versatile bifunctional intermediate.

A Bifunctional Linchpin in Organic Synthesis

The compound allows for a clear strategic separation of reactivity. The carboxylic acid can undergo a variety of transformations (e.g., conversion to esters, amides, acid chlorides) while the aldehyde remains masked. Following these transformations, the aldehyde can be liberated under acidic conditions to participate in subsequent reactions like Wittig olefination, reductive amination, or aldol condensations.

Caption: Strategic utility demonstrating sequential functionalization.

Role in Drug Development and Fine Chemicals

This molecule is explicitly categorized as a "Protein Degrader Building Block," indicating its utility in the synthesis of complex molecules like PROTACs (Proteolysis-Targeting Chimeras) which require distinct functionalities for binding to a target protein and an E3 ligase.[2] More broadly, it serves as an intermediate in preparing pharmaceuticals and other fine chemicals where a propionaldehyde moiety needs to be incorporated into a larger structure.[4] The propanoic acid chain is a common structural motif in many biologically active compounds, including the well-known class of arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[11][12] This makes the title compound a valuable precursor for creating novel analogues for drug discovery programs.

References

-

This compound | C6H10O4 | CID 13030227 - PubChem. PubChem. [Link]

-

This compound - LabSolutions. LabSolutions. [Link]

-

3-(1, 3-Dioxolan-2-yl)propanoic acid, min 95%, 1 gram. LabAlley. [Link]

-

ethyl 3-(1,3-dioxolan-2-yl)propanoate | CAS#:86197-13-9 | Chemsrc. Chemsrc. [Link]

-

This compound - MySkinRecipes. MySkinRecipes. [Link]

-

Acmec 3-(1,3-Dioxolan-2-yl)propanoic acid 5g CAS NO.4388-56-1. LookChem. [Link]

-

(2s)-3-(1,3-dioxolan-2-yl)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid. PubChemLite. [Link]

-

1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester - NIST WebBook. NIST. [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Infrared Spectral Studies of Propanoic Acid in Various Solvents. The International Journal of Science & Technoledge. [Link]

-

infrared spectrum of propanoic acid - Doc Brown's Chemistry. Doc Brown's Chemistry. [Link]

-

Spectroscopy of Carboxylic Acids - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

1H proton nmr spectrum of propanoic acid - Doc Brown's Chemistry. Doc Brown's Chemistry. [Link]

-

mass spectrum of propanoic acid - Doc Brown's Chemistry. Doc Brown's Chemistry. [Link]

-

Synthesis and Properties of (1,3-Dioxolan-2-yl)furans | Request PDF - ResearchGate. ResearchGate. [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. IJPPR. [Link]

-

(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

Sources

- 1. This compound | C6H10O4 | CID 13030227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. This compound [myskinrecipes.com]

- 5. 3-[1,3]Dioxolan-2-yl-propionic acid 97% | CAS: 4388-56-1 | AChemBlock [achemblock.com]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. labsolu.ca [labsolu.ca]

- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. researchgate.net [researchgate.net]

Navigating the Safety Profile of 3-(1,3-Dioxolan-2-yl)propanoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,3-Dioxolan-2-yl)propanoic acid, a key building block in organic synthesis, presents a unique set of chemical characteristics that necessitate a thorough understanding of its safety and handling protocols. This guide provides a comprehensive analysis of its material safety data, moving beyond a simple recitation of facts to offer insights into the causality behind safety measures. By understanding the "why" behind the protocols, researchers can foster a proactive safety culture and ensure the integrity of their experimental work.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is a clear understanding of the compound's intrinsic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4388-56-1 | [1][2][3] |

| Molecular Formula | C6H10O4 | [4][5] |

| Molecular Weight | 146.14 g/mol | [5] |

| Physical Form | Liquid | [1] |

| Boiling Point | 246.1°C at 760 mmHg (Predicted) | [5] |

| Density | 1.222 ± 0.06 g/cm³ (Predicted) | [5] |

| InChI Key | OMRKVBGGCFPFQR-UHFFFAOYSA-N | [1][5] |

The dioxolane group, a cyclic acetal, is generally stable under neutral and basic conditions but can be susceptible to hydrolysis under acidic conditions, a critical consideration for reaction and storage compatibility.

Section 2: Hazard Identification and Risk Assessment

A comprehensive review of available safety data indicates that this compound is a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) classifications point to several areas of concern.

Table 2: GHS Hazard Statements

| Hazard Code | Statement | Source |

| H302 | Harmful if swallowed | [1][6][7] |

| H315 | Causes skin irritation | [1][6][7][8] |

| H319 | Causes serious eye irritation | [1][6][7][8] |

| H332 | Harmful if inhaled | [1][6][7] |

| H335 | May cause respiratory irritation | [1][6][7][8] |

The presence of a carboxylic acid moiety contributes to its irritant properties. The "Warning" signal word further underscores the need for caution.[1][6]

Logical Workflow for Risk Assessment

The following diagram outlines a systematic approach to risk assessment when working with this compound.

Caption: A systematic workflow for risk assessment.

Section 3: Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is paramount to mitigating the risks associated with this compound.

Personal Protective Equipment (PPE)

The following PPE is recommended as a minimum standard:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and, if a significant splash risk exists, chemical-resistant aprons or suits.

Engineering Controls

-

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Local exhaust ventilation should be used to control the release of vapors.

Storage

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep containers tightly closed to prevent the ingress of moisture and contamination.[5]

-

Store away from incompatible materials, such as strong oxidizing agents and strong bases.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation persists, seek medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

-

Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Section 5: Toxicological Profile

Conclusion

This compound is a valuable chemical intermediate that can be used safely with the appropriate precautions. A proactive approach to safety, grounded in a thorough understanding of the compound's properties and potential hazards, is essential for all researchers and professionals in the field of drug development and chemical synthesis. This guide provides the foundational knowledge to establish safe handling practices and foster a culture of safety in the laboratory.

References

-

PubChem. This compound. [Link]

-

LabSolutions. This compound. [Link]

-

Chemsrc. ethyl 3-(1,3-dioxolan-2-yl)propanoate. [Link]

-

MilliporeSigma. This compound. [Link]

-

Chemical Label. (2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid. [Link]

Sources

- 1. This compound | 4388-56-1 [sigmaaldrich.com]

- 2. bjoka-vip.com [bjoka-vip.com]

- 3. 3-[1,3]DIOXOLAN-2-YL-PROPIONIC ACID | 4388-56-1 [chemicalbook.com]

- 4. This compound | C6H10O4 | CID 13030227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. labsolu.ca [labsolu.ca]

- 7. achmem.com [achmem.com]

- 8. chemical-label.com [chemical-label.com]

- 9. aksci.com [aksci.com]

solubility of 3-(1,3-Dioxolan-2-yl)propanoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-(1,3-Dioxolan-2-yl)propanoic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, chemists, and formulation scientists, this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the physicochemical properties of the molecule, predict its solubility profile across a range of common organic solvents, and provide a detailed, self-validating protocol for its experimental determination. The objective is to equip the reader with the foundational knowledge and practical tools necessary to effectively utilize this compound in various applications, from organic synthesis to drug development.

Introduction: Understanding the Molecule

This compound is a bifunctional organic molecule featuring both a carboxylic acid group and a cyclic acetal (dioxolane) ring. This unique combination of functional groups dictates its physical and chemical properties, making it a versatile building block in chemical synthesis. The carboxylic acid moiety provides a handle for amide bond formation and other derivatizations, while the dioxolane group serves as a protected aldehyde, which can be deprotected under acidic conditions.

A thorough understanding of a compound's solubility is paramount for its practical application. It governs the choice of reaction solvents, purification methods such as crystallization, and the design of formulation and delivery systems. This guide provides a deep dive into the factors governing the solubility of this compound.

Physicochemical Properties and Molecular Structure

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key to predicting solubility lies in analyzing the balance between the polar and nonpolar characteristics of the molecule.

Key Physicochemical Parameters:

The Polar Surface Area (PSA) is a measure of the surface area contributed by polar atoms (in this case, the four oxygen atoms), indicating a strong potential for polar interactions.[1] The XLogP3 value, a computed logarithm of the octanol-water partition coefficient, is particularly revealing. A negative value of -0.3 suggests that the compound is slightly more soluble in water than in a nonpolar solvent like octanol, classifying it as a hydrophilic molecule.[1]

The structure below highlights the functional groups that control these properties: the hydrogen-bond-donating and -accepting carboxylic acid, and the polar, hydrogen-bond-accepting dioxolane ring.

Caption: Molecular structure of this compound.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Given its molecular structure, this compound can engage in several types of intermolecular interactions:

-

Hydrogen Bonding: The carboxylic acid group can both donate a hydrogen bond (from the -OH) and accept hydrogen bonds (at both of its oxygens). The two ether-like oxygens in the dioxolane ring can also act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its multiple electronegative oxygen atoms.

-

Dispersion Forces: These weak forces are present in all molecules and will be the primary mode of interaction with nonpolar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Water | High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with both the carboxylic acid and dioxolane moieties of the solute. Carboxylic acids with low molar mass are generally miscible with water and alcohols.[6][7] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents have strong dipole moments and can accept hydrogen bonds, allowing for favorable interactions. Solvents with carbonyl functional groups have been noted to show a large increase in carboxylic acid solubility.[8][9] Solubility may be slightly lower than in protic solvents due to the lack of solvent H-bond donation. |

| Moderate Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate | These solvents offer a balance of polarity and nonpolar character. THF and Ethyl Acetate can accept hydrogen bonds. The overall polarity is sufficient to dissolve the molecule, but less effectively than highly polar solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Sparingly Soluble | These solvents interact primarily through weak dispersion forces. While general sources state carboxylic acids are soluble in toluene and diethyl ether[6][10], the high polarity from the four oxygen atoms in our target molecule will limit its affinity for purely nonpolar media. Diethyl ether may show slightly better performance due to its ability to accept hydrogen bonds. |

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a robust experimental method is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[11] The protocol below is designed to be self-validating by ensuring equilibrium is reached and accurately measuring the concentration of the saturated solution.

Workflow for Isothermal Solubility Determination

Caption: Isothermal shake-flask experimental workflow.

Step-by-Step Methodology

-

Preparation:

-

To a series of glass vials, add a measured volume (e.g., 2.0 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial. The key is to ensure that a solid phase remains after equilibrium is reached, confirming saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatted shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds that dissolve slowly.[11]

-

After agitation, let the vials stand in the same constant temperature environment for at least 2 hours to allow undissolved solids to settle completely.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid material at the bottom.

-

Immediately filter the aliquot through a syringe filter (e.g., a 0.22 µm PTFE filter compatible with organic solvents) into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

-

Determine the concentration of the solute in the filtrate. Several methods can be employed:

-

Gravimetric Analysis: Evaporate the solvent from the weighed vial under a gentle stream of nitrogen or in a vacuum oven. Reweigh the vial to find the mass of the dissolved solid. This method is simple but requires a non-volatile solute.

-

Chromatographic Analysis (HPLC/GC): Dilute the filtrate with a known volume of solvent and analyze it using a pre-calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system. This is the most accurate and preferred method.

-

Spectroscopic Analysis (NMR): Nuclear Magnetic Resonance (NMR) can also be used to determine concentration by integrating the solute peaks against a known internal standard.[11]

-

-

-

Data Reporting:

-

Calculate the solubility and express the results in standard units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[11] This relationship should be determined experimentally if the compound will be used across a range of temperatures.

-

Presence of Water: The solubility of carboxylic acids in some organic solvents can be dramatically increased by the presence of small amounts of water.[8][9] This is a critical consideration for non-anhydrous solvent systems.

-

pH: While not relevant for non-ionizing organic solvents, if the solvent system has an aqueous or protic component, pH will play a major role. In basic conditions, the carboxylic acid will deprotonate to its highly polar carboxylate salt, significantly increasing its solubility in polar solvents.

Conclusion

This compound is a polar, hydrophilic molecule. Its structure, containing both a carboxylic acid and a dioxolane ring, allows for strong interactions with polar protic and aprotic solvents through hydrogen bonding and dipole-dipole forces. Consequently, it is predicted to have high solubility in solvents like alcohols, water, DMSO, and DMF, and low solubility in nonpolar solvents like hexane. Due to a lack of published quantitative data, the provided experimental protocol offers a reliable framework for researchers to determine precise solubility values, enabling informed solvent selection for synthesis, purification, and formulation.

References

-

Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. [Link]

-

UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

-

Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds?[Link]

-

OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

-

Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. [Link]

-

Pace University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Solubility of Things. (n.d.). 2-Hexyl-2,4,5-trimethyl-1,3-dioxolane. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. [Link]

-

Wikipedia. (n.d.). Dioxolane. [Link]

-

Chemsrc. (2024). ethyl 3-(1,3-dioxolan-2-yl)propanoate. [Link]

-

LabAlley. (n.d.). 3-(1, 3-Dioxolan-2-yl)propanoic acid, min 95%, 1 gram. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C6H10O4 | CID 13030227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of 3-(1,3-Dioxolan-2-yl)propanoic Acid: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a foundational requirement. The molecule 3-(1,3-Dioxolan-2-yl)propanoic acid, with CAS number 4388-56-1 and molecular formula C6H10O4, serves as a versatile building block.[1][2] Its structure, featuring both a carboxylic acid and a cyclic acetal (dioxolane ring), presents a unique combination of functional groups that are pivotal for further chemical modification. This guide provides an in-depth analysis of the spectroscopic data integral to the characterization of this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach is grounded in explaining the causality behind the expected spectral features, ensuring a self-validating system of analysis for researchers.

Molecular Structure and Key Features

A thorough understanding of the molecule's architecture is a prerequisite for interpreting its spectroscopic output. The structure consists of a propanoic acid chain where the aldehyde group of a precursor, 3-oxopropanoic acid, is protected as a cyclic acetal using ethylene glycol. This strategic protection is a common tactic in multi-step synthesis to prevent unwanted reactions of the aldehyde while other parts of the molecule are modified.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can map the molecular skeleton and connectivity. The choice of solvent is critical; for carboxylic acids, deuterated chloroform (CDCl₃) is common, but deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used to observe the exchangeable acidic proton.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of this compound, we can predict a distinct set of signals.

-

Causality of Signal Position (Chemical Shift): The electronegativity of the oxygen atoms in both the dioxolane and carboxylic acid groups will deshield adjacent protons, causing their signals to appear at a higher chemical shift (further downfield) compared to simple alkanes.

-

Expert Insight: The proton on the acetal carbon (C2 of the dioxolane ring) is particularly diagnostic. Its chemical shift is highly sensitive to the acetal structure and typically appears as a triplet due to coupling with the adjacent methylene protons of the propanoic acid chain.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~11.0 - 12.0 | Singlet, broad | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and its signal is often broad due to chemical exchange. |

| ~4.95 | Triplet (t) | 1H | -CH- (Dioxolane) | This methine proton is attached to two oxygen atoms, resulting in a significant downfield shift. |

| ~4.00 | Multiplet (m) | 4H | -O-CH₂-CH₂-O- | The four equivalent protons of the ethylene glycol unit in the dioxolane ring. |

| ~2.50 | Triplet (t) | 2H | -CH₂-COOH | Methylene group alpha to the carbonyl, deshielded by its electron-withdrawing effect. |

| ~2.05 | Quintet (p) | 2H | -CH-CH₂-CH₂- | Methylene group beta to the carbonyl, coupled to the protons on both adjacent carbons. |

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Expertise in Interpretation: The chemical shifts are highly predictable based on hybridization and proximity to electron-withdrawing groups. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The acetal carbon, bonded to two oxygens, will also be significantly downfield but less so than the carbonyl.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~178.0 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~103.5 | -CH- (Dioxolane) | The acetal carbon is bonded to two electronegative oxygen atoms. |

| ~65.0 | -O-CH₂-CH₂-O- | The two equivalent carbons of the ethylene glycol unit in the dioxolane ring. |

| ~33.5 | -CH₂-COOH | The carbon alpha to the carbonyl group. |

| ~29.0 | -CH-CH₂-CH₂- | The carbon beta to the carbonyl group. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Trustworthiness of Data: The IR spectrum of this compound will be dominated by two key features: the very broad O-H stretch of the carboxylic acid and the sharp, strong C=O stretch. The presence of C-O stretches from the dioxolane ring further confirms the structure.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid (-COOH) |

| ~2960, ~2880 | Medium | C-H stretch (sp³) | Alkyl Chain & Dioxolane |

| ~1710 | Sharp, Strong | C=O stretch | Carboxylic Acid (-COOH) |

| 1200-1000 | Strong | C-O stretch | Dioxolane (Acetal) & Acid |

-

Causality Explained: The O-H band is exceptionally broad due to extensive intermolecular hydrogen bonding between the carboxylic acid groups, a hallmark of this functional group. The C=O stretch is intense because of the large change in dipole moment during the vibration.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound, with a molecular weight of 146.14 g/mol , we can predict its behavior under electron ionization (EI).[1][2]

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 146.

-

Key Fragmentation Pathways: The structure is prone to specific fragmentation patterns that serve as a self-validating system for identification. The most characteristic fragmentation is the loss of the propanoic acid side chain or cleavage within the dioxolane ring. A key fragment is often the dioxolanyl cation at m/z 73.

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

| m/z (mass-to-charge) | Predicted Ion Structure | Rationale for Formation |

| 146 | [C₆H₁₀O₄]⁺• (Molecular Ion) | Intact molecule with one electron removed. |

| 101 | [M - COOH]⁺ | Loss of the carboxyl group as a radical. |

| 73 | [C₃H₅O₂]⁺ (Dioxolanylmethyl cation) | Alpha-cleavage, loss of the ethyl-carboxyl radical, resulting in a stable cation. |

| 45 | [COOH]⁺ or [C₂H₅O]⁺ | Fragments corresponding to the carboxyl group or a fragment from the dioxolane ring. |

Visualization of Fragmentation

The logical relationship between the molecular ion and its primary fragments can be visualized. The fragmentation pathway leading to the highly characteristic m/z 73 ion is particularly important for confirming the presence of the 2-substituted dioxolane moiety.

Caption: Primary fragmentation pathways for this compound in EI-MS.

IV. Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following are step-by-step methodologies for acquiring the spectroscopic data discussed.

A. NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent lock signal.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

B. IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Sample Preparation: As the compound is a liquid at room temperature, place a single drop directly onto the crystal of the ATR-FTIR spectrometer.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are adequate.

-

Data Processing: The software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

C. Mass Spectrometry Data Acquisition (Electron Ionization - EI)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a Gas Chromatography (GC) inlet.

-

Ionization: Use a standard electron ionization energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns and is the standard for library matching.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions. Compare the fragmentation pattern to predicted pathways and spectral libraries if available.

Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. The characteristic signals—the acetal proton in ¹H NMR, the carbonyl and acetal carbons in ¹³C NMR, the broad O-H and strong C=O stretches in IR, and the diagnostic m/z 73 fragment in MS—together form a robust and self-validating dataset. This guide provides the foundational knowledge and interpretive framework for researchers to confidently identify and characterize this versatile chemical building block.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Summary for CID 13030227, this compound. National Center for Biotechnology Information. [Link]

-

PubChemLite for this compound (C6H10O4). [Link]

Sources

An In-depth Technical Guide to 3-(1,3-Dioxolan-2-yl)propanoic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(1,3-Dioxolan-2-yl)propanoic acid, a valuable building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, commercial availability, synthesis, and key applications, with a focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction: A Versatile Building Block in Modern Drug Discovery

This compound (CAS No. 4388-56-1) is a carboxylic acid featuring a protected aldehyde in the form of a cyclic acetal. This structural motif makes it a particularly useful synthetic intermediate. The dioxolane group is stable under a variety of reaction conditions, yet can be readily deprotected to reveal the aldehyde functionality for further chemical transformations. Its bifunctional nature—a reactive carboxylic acid and a masked aldehyde—positions it as a key component in the synthesis of complex molecules, including linkers for PROTACs.[1][2]

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 4388-56-1 |

| Molecular Formula | C₆H₁₀O₄ |

| Molecular Weight | 146.14 g/mol |

| Appearance | Liquid |

| Boiling Point | 246.1°C at 760 mmHg (Predicted) |

| Density | 1.222 g/cm³ (Predicted) |

| InChI Key | OMRKVBGGCFPFQR-UHFFFAOYSA-N |

Commercial Availability: A Survey of Leading Suppliers

A variety of chemical suppliers offer this compound, typically with purities of 95% or greater. The following table provides a comparative overview of offerings from prominent vendors to aid in procurement decisions.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | SY3H315B101F | 95% | 250 mg, 1 g, 5 g |

| JHECHEM CO LTD | - | - | Inquiry for details |

| Parchem | - | - | Inquiry for details |

| Achmem | AMCS031736 | - | Inquiry for details |

| Key Organics | DS-6712 | - | Inquiry for details |

| BLDpharm | - | - | Inquiry for details |

| LabSolutions | - | 95% | Inquiry for details |

Note: Availability and product details are subject to change. It is recommended to visit the supplier's website for the most current information.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound and related dioxolane-containing molecules is a well-established process in organic chemistry. A common and efficient method involves the acid-catalyzed reaction of an aldehyde-containing carboxylic acid or its ester with ethylene glycol.[3][4] The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable 1,3-dioxolane ring. The use of an acid catalyst, such as p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack by the diol.

Caption: Synthetic pathway for this compound.

Application in Drug Discovery: A Key Building Block for PROTAC Linkers

The field of targeted protein degradation has seen a surge in interest with the advent of PROTACs. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5][] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[]

This compound is an exemplary building block for the synthesis of PROTAC linkers.[1][2] Its carboxylic acid moiety provides a convenient handle for amide bond formation with an amine-functionalized E3 ligase ligand or target protein ligand. The protected aldehyde offers a latent reactive site that can be unveiled at a later synthetic stage for further elaboration of the linker or for conjugation to the other half of the PROTAC molecule.

Caption: Workflow for incorporating the building block into a PROTAC.

Experimental Protocol: Amide Coupling with an Amine-Functionalized Molecule

The following protocol details a general procedure for the amide coupling of this compound with a primary or secondary amine, a common step in the synthesis of PROTACs and other complex molecules. This protocol is designed to be self-validating by including in-process checks and purification steps.

Materials:

-

This compound

-

Amine-functionalized substrate (e.g., an E3 ligase ligand with a free amine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxy-succinimide (NHS)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

-

Activation of Carboxylic Acid: Dissolve the carboxylic acid in anhydrous DMF. Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes. The formation of the NHS-ester can be monitored by TLC.

-

Amine Addition: In a separate flask, dissolve the amine-functionalized substrate (1.0-1.2 equivalents) in anhydrous DMF. Add DIPEA (2.0 equivalents) to this solution.

-

Coupling Reaction: Slowly add the amine solution to the activated carboxylic acid mixture. Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 5% aqueous lithium chloride (to remove DMF), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Causality and Self-Validation:

-

Why EDC/NHS? This combination is a widely used and efficient method for amide bond formation.[7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester. The NHS ester is less prone to side reactions and reacts cleanly with the amine.

-

Why DIPEA? DIPEA is a non-nucleophilic base used to neutralize any acid formed during the reaction and to ensure the amine nucleophile is in its free base form for efficient reaction.

-

In-process Monitoring: Regular monitoring by TLC or LC-MS provides real-time feedback on the reaction's progress, allowing for adjustments in reaction time and ensuring complete conversion, which is a key aspect of a self-validating protocol.

-

Aqueous Work-up: The series of washes effectively removes unreacted reagents, by-products (such as the urea by-product from EDC), and residual solvent, leading to a cleaner crude product for purification.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[8] Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[9][10]

Hazard Statements (from supplier information):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Conclusion

This compound is a versatile and commercially available building block with significant applications in modern drug discovery, particularly in the synthesis of PROTACs. Its unique bifunctional nature allows for sequential and controlled chemical transformations, making it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, suppliers, synthesis, and a detailed experimental protocol for its use in amide coupling reactions, empowering researchers to effectively incorporate this valuable reagent into their synthetic strategies.

References

-

McGrath, A. (n.d.). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. ChemRxiv. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

-

Wokai Biological Technology. (n.d.). SAFETY DATA SHEET: this compound. [Link]

-

Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000–15018. [Link]

-

Neklesa, T. K., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 65(5), 637-654. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Karadayı, N., et al. (2013). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 18(7), 7745–7759. [Link]

-

Wessjohann, L. A., et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 11(4), 118. [Link]

-

ResearchGate. (2025, August 10). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. [Link]

Sources

- 1. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. echemi.com [echemi.com]

- 9. bjoka-vip.com [bjoka-vip.com]

- 10. keyorganics.net [keyorganics.net]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-(1,3-Dioxolan-2-yl)propanoic Acid

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition profile of 3-(1,3-dioxolan-2-yl)propanoic acid. In the context of pharmaceutical development, understanding the thermal behavior of a molecule is paramount for ensuring drug product safety, efficacy, and stability. This document outlines a suite of thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and evolved gas analysis via TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) and Gas Chromatography-Mass Spectrometry (TGA-GC/MS). Detailed, field-proven protocols are provided for each technique, emphasizing the rationale behind experimental parameters. Furthermore, a plausible thermal decomposition pathway for this compound is proposed, based on the established chemistry of its carboxylic acid and cyclic acetal functional moieties. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of the thermal properties of this and structurally related compounds.

Introduction

This compound (CAS 4388-56-1) is a bifunctional organic molecule featuring a carboxylic acid and a cyclic acetal (dioxolane) group.[1] Its structure presents interesting possibilities in medicinal chemistry and materials science, potentially as a building block in the synthesis of more complex molecules. The successful application of any new chemical entity in a pharmaceutical context is critically dependent on its physicochemical properties, with thermal stability being a cornerstone of a comprehensive characterization package.

Thermal decomposition can lead to loss of potency, formation of toxic impurities, and unpredictable behavior during manufacturing processes such as milling, drying, and formulation. Therefore, a thorough investigation of a compound's response to thermal stress is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development.

This guide will provide the scientific and methodological foundation for a comprehensive thermal stability assessment of this compound, serving as a case study for similar molecules.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing safe and effective experimental protocols.

| Property | Value | Source |

| CAS Number | 4388-56-1 | [2] |

| Molecular Formula | C6H10O4 | [2] |

| Molecular Weight | 146.14 g/mol | [2] |

| Boiling Point | 246.1 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.222 ± 0.06 g/cm³ (Predicted) | [2] |

| Safety | May cause skin, eye, and respiratory irritation.[3] Handle in a well-ventilated area with appropriate personal protective equipment.[2] |

Thermal Analysis Methodologies: A Step-by-Step Approach

The following sections detail the experimental protocols for the thermal analysis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is the primary technique for determining the onset of thermal decomposition.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.

-

Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.

-

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment to ensure an oxygen-free environment. This prevents oxidative decomposition and allows for the study of the intrinsic thermal stability of the compound.[4]

-

-

Experimental Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A heating rate of 10 °C/min is a common starting point that provides a good balance between resolution and experimental time.[5]

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. This is often calculated as the intersection of the baseline with the tangent of the decomposition step in the TGA curve.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Hermetic sealing is crucial to prevent the loss of volatile decomposition products, which would affect the measured heat flow.[7]

-

Prepare an empty, hermetically sealed aluminum pan as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Experimental Program (Heat-Cool-Heat Cycle):

-

First Heat: Equilibrate at 25 °C. Ramp the temperature from 25 °C to a temperature just beyond the decomposition onset observed in the TGA (e.g., 300 °C) at a heating rate of 10 °C/min. This first heating scan provides information on the thermal history of the sample as received.[8]

-

Cool: Cool the sample from the final temperature back to 25 °C at a controlled rate (e.g., 20 °C/min).

-

Second Heat: Reheat the sample from 25 °C to the final temperature at 10 °C/min. The second heating scan reveals the intrinsic thermal properties of the material after erasing its previous thermal history.

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

-

Determine the melting point (Tm) from the onset of the melting endotherm.

-

Integrate the area of the peaks to determine the enthalpy of transitions (e.g., ΔHfusion).

-

Evolved Gas Analysis (EGA): TGA-FTIR and TGA-GC/MS

EGA techniques identify the chemical nature of the volatile products released during thermal decomposition.

TGA-FTIR couples the TGA with a Fourier-Transform Infrared (FTIR) spectrometer, allowing for the real-time identification of the functional groups of the evolved gases.[3]

-

Instrument Setup:

-

Connect the outlet of the TGA furnace to the inlet of an FTIR gas cell via a heated transfer line. The transfer line and gas cell should be heated to a temperature sufficient to prevent condensation of the evolved products (e.g., 200-250 °C).[3]

-

Perform a TGA experiment as described in section 3.1.

-

-

FTIR Data Collection:

-

Simultaneously with the TGA run, continuously collect FTIR spectra of the gas flowing through the cell. A spectrum should be collected every 30-60 seconds.

-

-

Data Analysis:

-

Correlate the FTIR spectra with the mass loss events observed in the TGA data.

-

Identify the characteristic absorption bands in the FTIR spectra to determine the functional groups of the evolved gases (e.g., C=O for carbon dioxide and carbonyls, O-H for water).

-

For a more definitive identification of decomposition products, the evolved gases from the TGA can be trapped and subsequently analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Pyrolysis-GC-MS (Py-GC-MS) is a more direct approach where the sample is rapidly heated in a pyrolyzer connected to the GC-MS.[9]

-

Sample Preparation:

-

Place a small amount (0.1-1 mg) of this compound into a pyrolysis tube.

-

-

Instrument Setup:

-

Insert the pyrolysis tube into the pyrolyzer, which is interfaced with the GC injector.

-

Set the pyrolysis temperature to correspond to the decomposition temperature observed in the TGA.

-

-

GC-MS Analysis:

-

Rapidly heat the sample in the pyrolyzer. The volatile decomposition products are swept onto the GC column by the carrier gas (e.g., helium).

-

Separate the individual components of the decomposition mixture using a suitable GC temperature program.

-

Identify the separated components using the mass spectrometer by comparing their mass spectra to a library (e.g., NIST).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental work for the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

Data Interpretation and Proposed Decomposition Pathway